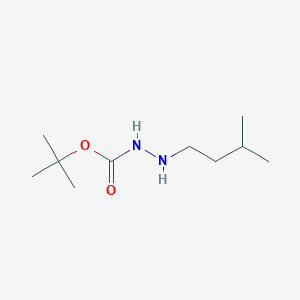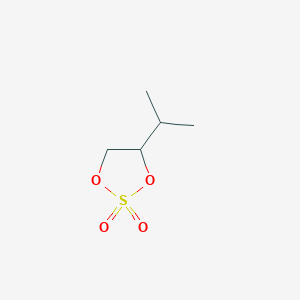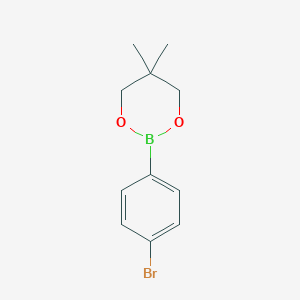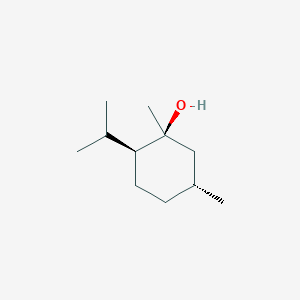
Tert-butyl N-(3-methylbutylamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-methylbutylamino)carbamate, also known as AChE-TBMC, is a carbamate derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of Tert-butyl N-(3-methylbutylamino)carbamate involves the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Biochemical And Physiological Effects
Tert-butyl N-(3-methylbutylamino)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on AChE, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. Tert-butyl N-(3-methylbutylamino)carbamate has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it has been extensively studied for its potential as a therapeutic agent. This means that there is a large body of scientific literature available on this compound, which can be useful for researchers. However, one limitation of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it is a relatively complex compound, which may make it difficult to synthesize and purify.
Future Directions
There are many potential future directions for research on Tert-butyl N-(3-methylbutylamino)carbamate. One area of research could involve the development of new synthesis methods for this compound, which could make it easier to produce in large quantities. Another area of research could involve the investigation of the potential therapeutic uses of Tert-butyl N-(3-methylbutylamino)carbamate in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, researchers could investigate the potential side effects of Tert-butyl N-(3-methylbutylamino)carbamate, in order to better understand its safety profile.
Synthesis Methods
The synthesis of Tert-butyl N-(3-methylbutylamino)carbamate involves the reaction of tert-butyl isocyanate with 3-methylbutylamine. This reaction results in the formation of the carbamate derivative, which can be purified using standard laboratory techniques.
Scientific Research Applications
Tert-butyl N-(3-methylbutylamino)carbamate has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
properties
CAS RN |
180462-81-1 |
|---|---|
Product Name |
Tert-butyl N-(3-methylbutylamino)carbamate |
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-(3-methylbutylamino)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
MLNIZGCXZSQUCZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
synonyms |
Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)






![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)



![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)